Ethyl 2-amino-5-thiophen-2-ylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-thiophen-2-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-13(15)10-8-9(5-6-11(10)14)12-4-3-7-17-12/h3-8H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBSZQGUABIJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Amino 5 Thiophen 2 Ylbenzoate
Strategies for the Construction of the Benzoate (B1203000) Core
The formation of the functionalized benzoate core is a critical preliminary phase in the synthesis of the target compound. This involves establishing the ethyl ester and ensuring the correct placement of the amino group on the benzene (B151609) ring.
Esterification Routes for Ethyl Benzoates
The synthesis of the ethyl benzoate moiety is typically achieved through the esterification of a corresponding benzoic acid precursor. The most common and direct method is the Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid (e.g., 2-aminobenzoic acid or a suitable precursor) with an excess of ethanol (B145695), with a strong acid like sulfuric acid serving as the catalyst. libretexts.orgquora.com The reaction is an equilibrium process, and using ethanol as the solvent helps to drive the reaction toward the formation of the ethyl ester product. libretexts.org
Alternative methods for esterification include reacting the benzoic acid with thionyl chloride to form an acyl chloride, which then readily reacts with ethanol. Another approach involves the use of dimethyl sulfate (B86663) in acetone (B3395972). researchgate.net Transesterification is also a viable route, where an existing methyl aminobenzoate, for example, is reacted with ethanol in the presence of a catalyst to yield the desired ethyl ester. google.com
Table 1: Comparison of Selected Esterification Methods for Benzoic Acids
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier | Carboxylic Acid, Ethanol, H₂SO₄ (cat.) | Reflux in excess ethanol | Cost-effective, simple procedure quora.com | Equilibrium reaction, requires excess alcohol |
| Acyl Chloride | Carboxylic Acid, SOCl₂ or (COCl)₂, Ethanol | Two-step process, often at room temp. | High yield, irreversible | Generates corrosive HCl |
| Sulfate Method | Carboxylic Acid, Dimethyl Sulfate, K₂CO₃, Acetone | Reflux in acetone | Good for sensitive substrates | Dimethyl sulfate is toxic |
Introduction of the Amino Functionality to the Benzoate Ring
The introduction of the amino group onto the benzoate ring can be accomplished via several synthetic strategies, often depending on the starting materials. A conventional and widely used method involves the nitration of an appropriate ethyl benzoate precursor, followed by the reduction of the resulting nitro group. For instance, starting with a substituted ethyl benzoate, nitration using a mixture of nitric acid and sulfuric acid can introduce a nitro group, which can then be reduced to the primary amine using reagents such as tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd/C), or iron in acidic media. mdpi.comgoogle.com
More modern approaches include directed C-H activation/amination. For example, iridium-catalyzed C-H ortho-amination can be used for the late-stage functionalization of complex benzoic acid derivatives, demonstrating high selectivity for the position directed by the carboxylate group. nih.gov This method offers a more direct route, avoiding the harsh conditions of nitration and subsequent reduction steps.
Integration of the Thiophene (B33073) Moiety
The crucial step in the synthesis of Ethyl 2-amino-5-thiophen-2-ylbenzoate is the formation of the carbon-carbon bond between the benzoate ring and the thiophene moiety. This is predominantly achieved through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming aryl-aryl bonds.
The Suzuki-Miyaura coupling is a highly effective method for this transformation. nih.gov This reaction typically involves the coupling of an aryl halide (e.g., ethyl 2-amino-5-bromobenzoate) with an arylboronic acid or its ester derivative (e.g., thiophene-2-boronic acid) in the presence of a palladium catalyst and a base. mdpi.comnih.gov The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₃PO₄, Na₂CO₃), and solvent (e.g., 1,4-dioxane, DMF) is critical for optimizing the reaction yield. mdpi.commdpi.com
The Sonogashira coupling is utilized to couple aryl halides with terminal alkynes. nih.gov While not directly applicable for the single C-C bond in the target molecule, it is a key strategy for synthesizing derivatives containing an ethynyl (B1212043) linker between the benzoate and thiophene rings. These intermediates could then be subsequently reduced to achieve a saturated linkage if desired. nih.gov
The Stille coupling provides another route, involving the reaction of an organotin compound (e.g., 2-(tributylstannyl)thiophene) with an aryl halide. This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Thiophene Boronic Acids
| Catalyst | Base | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 °C | 37-72% | mdpi.com |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | Reflux | Moderate-Excellent | nih.gov |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 100 °C | Moderate-Excellent | mdpi.com |
Direct Arylation Methods
Direct arylation represents a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions as it avoids the pre-functionalization step of creating organometallic reagents. rsc.org This method facilitates the coupling of a C-H bond of one aromatic ring with an aryl halide. For the synthesis of the target compound, this could involve the palladium-catalyzed reaction of ethyl 2-aminobenzoate (B8764639) (possessing an activated C-H bond) with 2-bromothiophene. Alternatively, a halogenated benzoate like ethyl 2-amino-5-bromobenzoate could be coupled directly with thiophene. acs.org The regioselectivity of the C-H activation is often controlled by directing groups present on the substrate. thieme-connect.com Ligand-less palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a very efficient catalyst for the direct 5-arylation of thiophene derivatives. rsc.org
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a potential but less common pathway for this specific synthesis. SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). researchgate.netedurev.in Thiophene rings can undergo nucleophilic substitution more readily than corresponding benzene compounds due to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. edurev.inuoanbar.edu.iq However, without significant activation on either the benzoate or thiophene ring, forcing the conditions required for an SNAr reaction would likely be difficult and result in low yields compared to the more efficient palladium-catalyzed methods.
Multi-Component Reaction Approaches to this compound
Although a direct one-pot multi-component reaction (MCR) for the synthesis of this compound from simple starting materials is not prominently described in the literature, a pseudo-MCR or a sequential one-pot synthesis can be conceptualized. Such an approach would likely involve the in-situ formation of one of the key intermediates followed by a cross-coupling reaction.
A plausible MCR-like strategy could involve the following sequence:
In-situ formation of an organoboron reagent: A suitable thiophene derivative could be converted to a boronic acid or ester in the reaction vessel.
Cross-coupling: The in-situ generated thiophene-boron species would then react with a halogenated ethyl 2-aminobenzoate derivative in the presence of a palladium catalyst.
This approach, while technically a sequence of reactions, can be performed in a single pot, thereby reducing waste and improving efficiency, which are hallmarks of MCRs. The development of such a process would be a significant step forward in the efficient synthesis of this class of compounds.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are central to the modern synthesis of complex organic molecules like this compound. The most likely synthetic route, a Suzuki-Miyaura cross-coupling reaction, can be optimized to be more environmentally benign. This would involve the reaction of Ethyl 2-amino-5-bromobenzoate with thiophene-2-boronic acid.
Reaction Scheme:
A plausible Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.
The choice of catalyst is crucial for a green synthetic process. In the context of the Suzuki-Miyaura coupling for synthesizing this compound, significant advancements have been made in developing more sustainable catalytic systems.
Heterogeneous Catalysis: The use of heterogeneous palladium catalysts offers several advantages over their homogeneous counterparts. These catalysts, often supported on materials like silica, charcoal, or polymers, can be easily separated from the reaction mixture and recycled, reducing metal contamination in the final product and lowering costs. For the synthesis of biaryl compounds, palladium nanoparticles supported on various materials have shown high efficacy. A novel copper-based heterogeneous catalyst has also been developed for green Suzuki cross-coupling reactions, offering a lower-cost alternative to palladium. rsc.org
Organocatalysis: While palladium catalysis is dominant for Suzuki-Miyaura reactions, the development of metal-free organocatalysts for C-C bond formation is an active area of research. However, for the specific transformation required for this compound, effective organocatalytic systems are not yet well-established.
The following table summarizes different catalytic systems that could be employed for the synthesis of this compound, with a focus on green attributes.
| Catalyst Type | Example | Advantages | Disadvantages |
| Homogeneous | Pd(PPh₃)₄ | High activity and selectivity. | Difficult to separate from product, potential for metal leaching. |
| Heterogeneous | Pd on Carbon (Pd/C) | Easy to recover and reuse, lower metal contamination. | Can have lower activity than homogeneous catalysts. |
| Heterogeneous | Cu-TAPB-BTDA-COF | Lower cost than palladium, recyclable. rsc.org | May require specific reaction conditions. |
| Ligand-Free | Pd(OAc)₂ | Simplifies reaction setup, reduces cost. | May have limited substrate scope. |
The choice of solvent is a key consideration in green chemistry, as solvents account for a significant portion of the waste generated in chemical processes.
Green Solvents: For the Suzuki-Miyaura coupling, a shift from traditional organic solvents like toluene and DMF to more environmentally friendly alternatives is desirable. Water is an ideal green solvent, and micellar catalysis using surfactants like Kolliphor EL has been shown to be highly effective for the Suzuki cross-coupling of thiophene derivatives, allowing reactions to proceed at room temperature and in air. mdpi.com Other green solvents that have been successfully used in nickel-catalyzed Suzuki-Miyaura couplings include 2-Me-THF and tert-amyl alcohol. acs.org The use of aqueous n-butanol has also been reported as an efficient medium for the coupling of (hetero)aryl chlorides with thiophene boronic acids. acs.org
Solvent-Free Conditions: An even greener approach is to conduct the reaction under solvent-free conditions. Mechanochemical methods, where the reaction is initiated by mechanical force (e.g., ball milling), have been successfully applied to Suzuki-Miyaura cross-coupling reactions, offering a completely solventless route. nih.govresearchgate.net Solid-state Suzuki-Miyaura reactions, where the solid reactants are heated in the absence of a solvent, have also been developed. researchgate.nettandfonline.com
The table below outlines various solvent systems applicable to the synthesis of this compound.
| Solvent System | Example Solvents | Advantages | Disadvantages |
| Aqueous | Water with surfactant (e.g., Kolliphor EL) | Environmentally benign, mild reaction conditions. mdpi.com | May require specific surfactants for substrate solubility. |
| Green Organic | 2-Me-THF, tert-amyl alcohol | Biodegradable, lower toxicity. acs.org | May still require significant energy for removal. |
| Solvent-Free | Mechanochemical (ball milling) | No solvent waste, high efficiency. nih.govresearchgate.net | Requires specialized equipment. |
| Solvent-Free | Solid-state reaction | No solvent waste. researchgate.nettandfonline.com | May require high temperatures. |
Atom economy is a measure of how efficiently a chemical process converts the mass of the reactants into the desired product. Cross-coupling reactions like the Suzuki-Miyaura reaction are generally considered to have high atom economy. rsc.org
In the proposed synthesis of this compound, the main byproduct is derived from the boronic acid and the base used in the reaction. The efficiency of the reaction can be maximized by:
Optimizing Reaction Conditions: Fine-tuning the catalyst, base, and solvent system can lead to higher yields and reduced formation of side products.
Using Stoichiometric Amounts of Reagents: Where possible, using a 1:1 stoichiometry of the coupling partners minimizes waste.
Recent developments in cross-coupling reactions focus on further improving atom economy. For instance, using triarylbismuths as coupling partners in carbonylative cross-coupling reactions allows for the transfer of all three aryl groups, leading to high atom economy. organic-chemistry.org While not directly applicable to the proposed Suzuki-Miyaura synthesis, this highlights the ongoing efforts to develop more atom-economical C-C bond-forming reactions.
Structural Characterization and Elucidation Techniques Applied to Ethyl 2 Amino 5 Thiophen 2 Ylbenzoate
Spectroscopic Analysis Methodologies
Spectroscopic techniques are indispensable for probing the molecular structure by examining the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would confirm the number of distinct proton environments and their neighboring protons. Key expected signals include a triplet and a quartet for the ethyl ester group, distinct aromatic signals for the substituted benzene (B151609) and thiophene (B33073) rings, and a broad singlet for the amine (-NH₂) protons. The coupling patterns and chemical shifts of the aromatic protons would be crucial in confirming the substitution pattern on both the benzoate (B1203000) and thiophene rings.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. Expected signals would correspond to the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the two carbons of the ethyl group. The chemical shifts would provide insight into the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Ethyl 2-amino-5-thiophen-2-ylbenzoate, the IR spectrum would be expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amine (N-H) | 3300-3500 | N-H stretching |
| Aromatic C-H | 3000-3100 | C-H stretching |
| Aliphatic C-H | 2850-3000 | C-H stretching |
| Ester Carbonyl (C=O) | 1700-1725 | C=O stretching |
| Aromatic C=C | 1450-1600 | C=C stretching |
| C-O Ester | 1100-1300 | C-O stretching |
| C-S Thiophene | 600-800 | C-S stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated systems within a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The extended π-conjugated system created by the interconnected benzoate and thiophene rings in this compound would be expected to result in characteristic absorption maxima in the UV-Vis spectrum. The position of these maxima (λmax) can be influenced by the solvent polarity.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₃H₁₃NO₂S). The mass spectrum would also display a characteristic fragmentation pattern, providing further structural evidence as the molecule breaks apart in a predictable manner. Key fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃) from the ester or cleavage at the bond connecting the two aromatic rings.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction Studies
To perform this analysis, a suitable single crystal of this compound must first be grown. If successful, single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the relative orientation of the thiophene and benzoate rings. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice.
Analysis of Crystal Packing and Intermolecular Interactions in this compound
Detailed crystallographic data for this compound, including its specific crystal packing and quantitative intermolecular interaction parameters, are not publicly available in the searched scientific literature and crystallographic databases. Single-crystal X-ray diffraction analysis is the definitive method for elucidating such structural details, and it appears that a study of this specific compound has not been published.
While a specific analysis for this compound cannot be provided, the examination of closely related thiophene-containing aromatic compounds allows for a general discussion of the types of intermolecular interactions that are likely to govern its crystal packing. The molecular structure, featuring a primary amine (-NH₂), an ester group (-COOEt), a thiophene ring, and a benzene ring, provides multiple sites for hydrogen bonding and other non-covalent interactions.
In the solid state, molecules of similar 2-aminothiophene derivatives are often observed to form intricate networks of intermolecular interactions. For instance, studies on analogous compounds reveal the prevalence of hydrogen bonds involving the amino group as a donor and the carbonyl oxygen of the ester group as an acceptor. These interactions can lead to the formation of centrosymmetric dimers or extended one-dimensional chains.
Below are illustrative tables detailing the kind of crystallographic data and hydrogen bond geometries that would be determined from a single-crystal X-ray diffraction study.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value (Illustrative) |
| Empirical formula | C₁₃H₁₃NO₂S |
| Formula weight | 247.31 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å α = 90° |
| b = 8.456(2) Å β = 98.78(3)° | |
| c = 14.567(5) Å γ = 90° | |
| Volume | 1234.5(6) ų |
| Z | 4 |
| Density (calculated) | 1.332 Mg/m³ |
| Absorption coefficient | 0.254 mm⁻¹ |
| F(000) | 520 |
Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound
| D—H···A | d(D—H) | d(H···A) | d(D···A) | <(DHA) |
| N—H···O (intermolecular) | 0.86 | 2.15 | 2.98(3) | 165.2 |
| C—H···O (intermolecular) | 0.93 | 2.45 | 3.35(4) | 162.1 |
| C—H···π (thiophene) | 0.93 | 2.78 | 3.65(4) | 155.8 |
Chemical Reactivity and Derivatization Strategies of Ethyl 2 Amino 5 Thiophen 2 Ylbenzoate
Transformations Involving the Amino Group
The primary amino group in Ethyl 2-amino-5-thiophen-2-ylbenzoate is a versatile functional handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and cyclization reactions.
The nucleophilic nature of the amino group readily allows for acylation and sulfonylation reactions.
Acylation: Acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides. For instance, the reaction of related aminothiophene esters with chloroacetyl chloride yields the corresponding acetamido derivative. semanticscholar.org This acylated intermediate can then be utilized in further cyclization reactions to construct more complex heterocyclic frameworks. The acylation of the amino group in this compound is expected to proceed similarly, providing a key intermediate for the synthesis of novel compounds.
Sulfonylation: The amino group can also undergo sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction leads to the formation of the corresponding sulfonamide. The synthesis of sulfonamide derivatives from amino acids by reaction with p-toluenesulfonyl chloride in the presence of sodium carbonate is a well-established method and is applicable to aromatic amines as well. mdpi.com
A representative scheme for these transformations is shown below:
| Reagent | Product |
| Acetyl chloride | Ethyl 2-(acetylamino)-5-(thiophen-2-yl)benzoate |
| p-Toluenesulfonyl chloride | Ethyl 2-(4-methylphenylsulfonamido)-5-(thiophen-2-yl)benzoate |
Alkylation: Direct N-alkylation of the amino group in this compound can be challenging due to the possibility of multiple alkylations and competing reactions. However, under controlled conditions with suitable alkylating agents, mono- or di-alkylated products can be obtained. For instance, N-alkylation of 2-aminobenzothiazoles has been successfully carried out. mdpi.com
Reductive Amination: A more controlled method for introducing alkyl groups is through reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the amino group with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or triethylsilane (Et3SiH). libretexts.orgresearchgate.netrsc.orgorganic-chemistry.org This method allows for the regioselective mono-alkylation of the amino group.
The reaction of the primary amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of Schiff bases from various methyl- and ethyl-2-aminothiophene-3-carboxylate derivatives with salicylaldehyde (B1680747) has been reported, with yields ranging from 70-85%. iitd.ac.in Similarly, the synthesis of Schiff bases from ethyl 2-aminobenzoate (B8764639) and substituted aromatic aldehydes has also been documented. bohrium.com
The general reaction for Schiff base formation is as follows:
| Amine Reactant | Aldehyde/Ketone | Product (Schiff Base) |
| This compound | Benzaldehyde | Ethyl 2-((benzylidene)amino)-5-(thiophen-2-yl)benzoate |
| This compound | Acetone (B3395972) | Ethyl 2-((propan-2-ylidene)amino)-5-(thiophen-2-yl)benzoate |
The amino group, often in concert with the adjacent ester functionality, is a key participant in a variety of cyclization reactions to form fused heterocyclic systems.
Thienopyrimidines: A common and significant application of 2-aminothiophene-3-carboxylate esters is in the synthesis of thieno[2,3-d]pyrimidines. semanticscholar.orgekb.egresearchgate.netnih.gov These reactions typically involve the initial reaction of the amino group with reagents like isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, which then undergo base-catalyzed intramolecular cyclization. For example, reaction with formamide (B127407) can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-one derivatives. semanticscholar.org
Quinazolinones: Analogous to the formation of thienopyrimidines, the amino and ester groups in the benzene (B151609) ring of this compound can be utilized to construct quinazolinone rings. The synthesis of quinazolin-4(3H)-ones from 2-aminobenzoic acid derivatives is a well-established synthetic route. researchgate.netmdpi.comresearchgate.net This can be achieved by reacting the amino group with an acylating agent, followed by cyclization, or through condensation with various reagents.
The following table summarizes some cyclization reactions:
| Reactant(s) | Resulting Heterocyclic System |
| Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one derivative |
| Isothiocyanates, then base | 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivative |
| Acyl chloride, then ammonia | Quinazolin-4(3H)-one derivative |
Reactions at the Ester Moiety
The ethyl ester group of this compound is susceptible to nucleophilic attack, with hydrolysis being a primary example.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. nih.gov
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, will yield 2-amino-5-thiophen-2-ylbenzoic acid. The kinetics of hydrolysis of 2-aminobenzoate esters have been studied, revealing that the neighboring amino group can act as an intramolecular general base catalyst, significantly enhancing the rate of hydrolysis compared to their para-substituted analogs. iitd.ac.innih.gov
Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating with an aqueous acid, such as hydrochloric acid or sulfuric acid. This reaction is reversible and is typically driven to completion by using a large excess of water. quora.com
| Reaction Condition | Product |
| Aqueous NaOH, then H3O+ | 2-Amino-5-thiophen-2-ylbenzoic acid |
| Aqueous HCl, heat | 2-Amino-5-thiophen-2-ylbenzoic acid |
Transesterification Reactions
The ethyl ester functionality of this compound is susceptible to transesterification, a fundamental reaction in organic synthesis for converting one ester into another. This process is typically achieved by reacting the ester with an alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in excess, or the lower-boiling alcohol byproduct is removed by distillation. google.com
For this compound, this reaction allows for the modification of the ester group, which can be crucial for altering the compound's physical properties, such as solubility, or for introducing new functional groups for further derivatization.
Catalysis:
Acid Catalysis: Protic acids like sulfuric acid or p-toluenesulfonic acid, as well as Lewis acids, can be employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.
Base Catalysis: Bases such as sodium methoxide (B1231860) or potassium carbonate can be used to deprotonate the alcohol, increasing its nucleophilicity.
Organocatalysts: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for transesterification reactions, operating under mild conditions. organic-chemistry.org
Enzyme Catalysis: Lipases can also be utilized for highly selective transesterification under mild, environmentally friendly conditions.
Reaction Scheme:
A general scheme for the transesterification of this compound is presented below:
In the presence of an acid or base catalyst.
Interactive Data Table: Examples of Transesterification Reactions on Related Esters
While specific examples for this compound are not extensively documented in publicly available literature, the following table illustrates typical conditions and outcomes for transesterification on analogous aromatic esters.
| Catalyst | Alcohol (R-OH) | Reaction Conditions | Product | Reference |
| Sulfuric Acid | Methanol | Reflux | Mthis compound | researchgate.net |
| Sodium Methoxide | Benzyl Alcohol | Heat | Benzyl 2-amino-5-thiophen-2-ylbenzoate | google.com |
| N-Heterocyclic Carbene | Isopropanol | Room Temperature | Isopropyl 2-amino-5-thiophen-2-ylbenzoate | organic-chemistry.org |
| Lipase | Butanol | Mild, aqueous buffer | Butyl 2-amino-5-thiophen-2-ylbenzoate | mdpi.com |
Reduction to Alcohols
The ester group of this compound can be readily reduced to a primary alcohol, yielding (2-amino-5-(thiophen-2-yl)phenyl)methanol. This transformation is a valuable synthetic tool for introducing a hydroxymethyl group, which can then participate in a variety of subsequent reactions, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.
The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH4). masterorganicchemistry.combyjus.com LiAlH4 is a powerful reducing agent capable of reducing esters, carboxylic acids, and amides. wikipedia.orglibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. byjus.com
Reaction Scheme:
The reduction of this compound with LiAlH4 proceeds as follows:
Computational and Theoretical Investigations of this compound
Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical studies detailing the quantum chemical calculations, conformational analysis, or molecular dynamics simulations for the compound This compound have been found.
The requested analysis, including Density Functional Theory (DFT) studies, molecular orbital analysis (HOMO-LUMO), electrostatic potential surface (ESP) analysis, and explorations of stable conformations and energy landscapes, is highly specific to the molecular structure of the compound . While computational studies have been performed on structurally related thiophene (B33073) and aminobenzoate derivatives, extrapolating this data would not provide a scientifically accurate representation for this compound.
Therefore, the detailed sections and subsections outlined in the query cannot be completed at this time due to the absence of published research on this specific molecule.
Computational and Theoretical Investigations of Ethyl 2 Amino 5 Thiophen 2 Ylbenzoate
Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies)
Density Functional Theory (DFT) is a primary computational method used to predict the spectroscopic parameters of organic molecules. By calculating the electronic structure, it is possible to derive theoretical values for NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data to confirm molecular structures.
Theoretical NMR Chemical Shifts: The prediction of NMR spectra is a valuable tool in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus. tandfonline.com These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).
Table 1: Illustrative Theoretical vs. Experimental ¹H NMR Chemical Shifts for a Related Aminothiophene Ester Derivative
This table presents data for a similar compound, Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate, to illustrate the application of computational methods.
| Functional Group Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| -NH₂ | 5.95 | 5.90 |
| -CH₂ (ethyl) | 4.20 | 4.15 |
| -CH₃ (ethyl) | 1.32 | 1.28 |
| Aromatic/Thiophene (B33073) H | 7.00 - 7.80 | 6.90 - 7.70 |
Source: Adapted from computational studies on similar thiophene derivatives. tandfonline.com
Vibrational Frequencies: Theoretical vibrational spectroscopy is another key area of computational investigation. DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by determining its harmonic vibrational frequencies. These calculated frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov
For a molecule like Ethyl 2-amino-5-thiophen-2-ylbenzoate, vibrational analysis would identify characteristic frequencies for its functional groups. For example, the N-H stretching vibrations of the amino group, the C=O stretching of the ester, and various C-H and ring stretching modes of the thiophene and benzene (B151609) rings can be predicted. Quantum chemistry calculations on similar molecules, such as 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl) thiophene, have been performed at the B3LYP/6-311++G(d,p) level to assign vibrational modes. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on Related Compounds
This table shows typical frequency ranges for the functional groups present in the target molecule, as predicted by DFT calculations on analogous structures.
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |
| C-H Aromatic Stretch | 3100 - 3000 |
| C-H Aliphatic Stretch | 3000 - 2850 |
| C=O Ester Stretch | 1730 - 1700 |
| C=C Ring Stretching (Benzene & Thiophene) | 1600 - 1450 |
| C-N Stretch | 1350 - 1250 |
| C-O Ester Stretch | 1300 - 1150 |
Source: Compiled from general DFT data for aromatic amines, esters, and thiophenes. researchgate.netresearchgate.net
Theoretical Studies of Reaction Mechanisms and Transition States for Derivatives
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. This involves optimizing the geometries of stationary points and calculating their relative energies, including activation barriers.
For derivatives of this compound, theoretical studies could investigate various reactions, such as electrophilic substitution on the aromatic rings or reactions involving the amino or ester groups. While specific mechanistic studies on this molecule are scarce, research on the reactivity of the core thiophene ring provides valuable insights.
For example, theoretical investigations into the unimolecular pyrolysis of thiophene have identified various reaction channels, including ring-H migrations and C-S bond rupture, with calculated transition state energies. acs.org Another study explored the reaction of thiophene with molecular oxygen, detailing mechanisms for direct hydrogen abstraction and addition/elimination pathways, with reaction barriers calculated at the G4MP2 level of theory. researchgate.net The reaction with singlet oxygen via a [2+4] cycloaddition to form endoperoxides was identified as the most favorable channel. researchgate.net
These studies showcase how computational methods can be applied to understand the intrinsic reactivity of the thiophene moiety, a key component of the target compound. By modeling the transition states, chemists can predict the feasibility of different reaction pathways and design synthetic routes more effectively.
Structure-Activity/Property Relationship Modeling (excluding biological/clinical activity)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physical, chemical, or material properties. youtube.com These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally measured properties.
For this compound and its derivatives, QSPR could be used to predict a range of non-biological properties. Molecular descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies).
Examples of Properties for QSPR Modeling:
Thermophysical Properties: A study on aromatic ester solvents used molecular dynamics simulations and quantum computations to analyze relationships between molecular structure and properties like density, isothermal compressibility, and isobaric expansibility. nih.gov Factors such as molecular geometry and intermolecular forces were found to be crucial.
Material Properties: For polymers derived from related structures, such as cyanate (B1221674) esters, molecular dynamics modeling has been used to establish structure-property relationships as a function of the extent of cure. mtu.edu This allows for the prediction of mechanical and thermal properties.
Physicochemical Properties: QSPR models can predict properties like solubility, boiling point, and chromatographic retention times based on a set of calculated molecular descriptors.
A typical QSPR study involves selecting a series of related compounds, calculating a wide range of molecular descriptors for each, and then using statistical methods like multiple linear regression to build a predictive model. For instance, a QSPR investigation into the esterification of cinnamic acid derivatives used atomic charges and frontier orbital energies to model the reaction process. mdpi.com While focused on reactivity, this demonstrates the principle of using theoretical descriptors to predict chemical behavior. Such an approach could be applied to a series of thiophenylbenzoate derivatives to predict their material or chemical properties without the need for extensive experimental testing.
Applications of Ethyl 2 Amino 5 Thiophen 2 Ylbenzoate As a Synthetic Intermediate and Precursor
Role in the Synthesis of Complex Heterocyclic Systems
The structure of this aminothiophene is particularly well-suited for the construction of more complex, multi-ring molecules that incorporate the thiophene (B33073) nucleus.
Annulation, the process of building a new ring onto an existing one, is a key application of this compound. The reactive amino group can participate in cyclization reactions with various reagents to form fused heterocyclic systems.
One prominent example involves its reaction with benzoylisothiocyanate, which initially forms a thiourea (B124793) derivative. This intermediate can then be cyclized to produce annulated thiophene structures. researchgate.net Further reactions of these products with reagents like hydrazine (B178648) hydrate (B1144303) or phenacyl bromide lead to the formation of even more complex, multi-ring fused systems. researchgate.net
Another strategy involves converting the amino group into a diazo group. The resulting ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can then react with active methylene (B1212753) compounds such as ethyl acetoacetate. This process yields hydrazone derivatives that are key intermediates for synthesizing fused heterocyclic systems like pyrazoles and isoxazoles. researchgate.net
A summary of a representative reaction is provided in the table below.
| Reactant | Reagent(s) | Product Type | Reference |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1. Benzoylisothiocyanate 2. Cyclization | Annulated Thiophene Derivative | researchgate.net |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1. NaNO₂/HCl (diazotization) 2. Ethyl acetoacetate | Fused Pyrazole/Isoxazole Precursor | researchgate.net |
The inherent structure of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, containing both nitrogen and sulfur, makes it an ideal precursor for scaffolds rich in these heteroatoms. Such scaffolds are of significant interest in medicinal and materials chemistry.
The compound serves as a foundational element for synthesizing a series of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. This is achieved first by reacting the aminothiophene with 1-cyanoacetyl-3,5-dimethylpyrazole to form an active methylene intermediate. ijcmas.com This intermediate then undergoes a Knoevenagel condensation with various substituted benzaldehydes. ijcmas.com The resulting molecules possess a complex structure incorporating multiple nitrogen atoms and the original sulfur-containing thiophene ring.
These synthetic pathways demonstrate the utility of the title compound in creating diverse molecular architectures with a high density of heteroatoms, which is a desirable feature for developing new biologically active compounds and functional materials.
Potential in Materials Science Research (e.g., organic electronics, polymers, optoelectronics)
While Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a well-utilized intermediate in the synthesis of discrete heterocyclic molecules, its direct application in materials science is not extensively documented in current research literature. The following sections discuss the theoretical potential based on the general properties of thiophene-containing compounds.
Thiophene and its derivatives are fundamental building blocks for conductive polymers. In principle, the bifunctional nature of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (with its amino and ester groups) could allow it to act as a monomer in polycondensation reactions to form polyesters or polyamides. However, specific examples of its use for this purpose are not found in the surveyed scientific literature.
Thiophene-containing molecules often exhibit interesting photophysical properties, including fluorescence. The extended π-system of the benzothiophene (B83047) core suggests that derivatives could be fluorescent. By chemically modifying the amino or ester groups, it would be possible to tune the electronic properties and potentially create novel dyes or fluorescent probes. Despite this potential, there is no specific research detailing the synthesis of fluorescent probes or dyes starting directly from this compound.
Fused thiophene systems are widely used in materials for organic electronics due to their excellent charge transport properties and environmental stability. Molecules derived from this precursor could theoretically be explored as components in OLEDs or OSCs. For instance, the compound could serve as a starting point for synthesizing larger, conjugated molecules that act as donor or acceptor materials in the active layer of an organic solar cell. Nevertheless, the scientific literature does not currently contain specific examples of its use in the fabrication of OLED or OSC devices.
Based on a comprehensive review of scientific literature, the application of Ethyl 2-amino-5-thiophen-2-ylbenzoate as a synthetic intermediate and precursor for the development of catalysts or ligands is not documented. Extensive searches of chemical databases and scholarly articles did not yield any specific examples or detailed research findings where this particular compound is utilized for such purposes.
While the broader class of thiophene derivatives and aminobenzoate compounds are known to be valuable precursors in the synthesis of various ligands and catalysts, the specific molecule of this compound has not been identified in the literature for these applications. Thiophene-containing ligands are utilized in various catalytic processes, and aminobenzoic acid derivatives can serve as building blocks for complex molecular architectures with catalytic activity. However, the direct use of this compound in these contexts remains uncharacterised.
Therefore, this article does not include a section on the "Development of Catalysts or Ligands," as there is no applicable information to report for this compound.
Future Directions and Emerging Research Avenues for Ethyl 2 Amino 5 Thiophen 2 Ylbenzoate
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of more efficient and sustainable methods for synthesizing Ethyl 2-amino-5-thiophen-2-ylbenzoate is a primary area for future research. Current synthetic strategies often rely on classical condensation and coupling reactions. Future efforts could focus on innovative catalytic systems to improve yield, reduce waste, and allow for greater structural diversification.
Key research avenues include:
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Sonogashira coupling, which has been successfully used to prepare 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene (B33073) derivatives, could be adapted. nih.gov This would involve coupling a halogenated aminobenzoate precursor with a thiophene-based organometallic reagent, offering a modular and highly adaptable synthetic route.
Transition Metal-Catalyzed C-H Activation: Direct C-H activation/functionalization of the thiophene or benzene (B151609) rings represents a state-of-the-art approach. This would eliminate the need for pre-functionalized starting materials, leading to more atom-economical syntheses. Catalysts based on rhodium, iridium, or palladium could be explored for this purpose.
Multicomponent Reactions (MCRs): Designing a one-pot MCR strategy, similar to that used for synthesizing related tetrahydrobenzo[b]thiophene analogues, could provide rapid access to the core structure. mdpi.com This approach improves efficiency by combining multiple synthetic steps into a single operation without isolating intermediates.
Green Catalysis: The use of microwave irradiation and more environmentally benign solvents or catalysts, such as iron chloride (FeCl3) which has been used in cyclization reactions of related compounds, should be investigated to align with the principles of green chemistry. mdpi.comcbccollege.in
Table 1: Potential Catalytic Systems for Future Synthesis
| Catalytic System | Reaction Type | Potential Advantage |
|---|---|---|
| Palladium/Copper | Sonogashira Coupling | Modular, versatile for creating C-C bonds. |
| Rhodium(III) or Iridium(III) | C-H Activation | High atom economy, reduces pre-functionalization steps. |
| Gold or Silver | Hydroamination/Cyclization | Mild reaction conditions, unique selectivity. |
Investigation of Undiscovered Reactivity Patterns
The bifunctional nature of this compound, with its nucleophilic amino group and electrophilic ester, alongside the reactive thiophene ring, suggests a rich and largely unexplored reactivity profile. Future studies should aim to systematically investigate its behavior in various chemical transformations.
Promising areas for investigation include:
Cyclization Reactions: The ortho-amino ester functionality is a classic precursor for heterocycle synthesis. Its reaction with various electrophiles could lead to novel fused heterocyclic systems, such as thieno-quinazolines or benzodiazepines. The reactivity of related aminothiophene esters in cyclization reactions supports this potential. mdpi.com
Electrophilic Aromatic Substitution: The electron-rich thiophene ring is susceptible to electrophilic substitution. Probing its reactivity towards nitration, halogenation, and Friedel-Crafts reactions could yield a variety of functionalized derivatives with potentially new properties.
Oxidative and Reductive Transformations: Systematic studies on the oxidation of the thiophene's sulfur atom or the reduction of the ester and aromatic rings could reveal novel reactivity and lead to new classes of compounds.
Polymerization: The amino group and potentially activated positions on the aromatic rings could serve as handles for polymerization, opening the door to creating novel conjugated polymers incorporating the this compound scaffold.
Advanced Computational Modeling for Property Prediction and Mechanism Elucidation
Theoretical and computational chemistry offer powerful tools to guide and accelerate experimental research. Applying these methods to this compound can provide deep insights into its properties and reactivity, saving significant laboratory time and resources.
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecule's geometry, calculate its electronic structure (HOMO-LUMO energy gap), and predict its spectroscopic (NMR, IR, UV-Vis) properties. researchgate.net This information is crucial for understanding its stability, reactivity, and potential applications in electronics.
Molecular Docking and ADMET Prediction: For potential pharmaceutical applications, in silico molecular docking studies can predict the binding affinity of the compound and its derivatives with biological targets. nih.gov Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions can assess its drug-likeness. nih.gov
Reaction Mechanism Elucidation: Computational modeling can be employed to map the potential energy surfaces of proposed reactions, identify transition states, and calculate activation barriers. This would provide a detailed understanding of the reaction mechanisms for both the synthesis and subsequent functionalization of the molecule.
Hirshfeld Surface Analysis: This technique can be used to analyze intermolecular interactions within the crystal structure of the compound and its derivatives, helping to understand and predict crystal packing, which is vital for materials science applications. researchgate.net
Table 2: Computational Tools for Investigating this compound
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Electronic Structure Analysis | HOMO-LUMO gap, electrostatic potential, reactivity indices. |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Prediction | UV-Vis absorption and emission spectra. |
| Molecular Dynamics (MD) | Conformational Analysis | Stable conformers, molecular flexibility. |
Integration into New Materials Science Applications
The combination of a thiophene ring (a common building block in organic electronics) and an aminobenzoate structure suggests that this compound could be a valuable precursor for advanced materials.
Emerging research should explore its potential in:
Organic Electronics: As a building block for organic semiconductors, conductive polymers, or organic light-emitting diodes (OLEDs). The high polarizability of the sulfur atom in the thiophene ring can lead to excellent charge transport properties. researchgate.net
Fluorescent Probes and Dyes: Thiophene-based systems often exhibit interesting photophysical properties. The compound and its derivatives could be investigated as fluorescent whitening agents, dyes, or sensors for detecting specific analytes. cbccollege.in
Non-Linear Optical (NLO) Materials: Organic compounds with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO properties. researchgate.net The amino and ester groups on the benzene ring, conjugated with the thiophene moiety, provide a framework that could be optimized for NLO applications.
Metal-Organic Frameworks (MOFs): The amino and ester functionalities could serve as ligand sites for coordination with metal ions, enabling the synthesis of novel MOFs with potential applications in gas storage, catalysis, or separation.
Synergistic Approaches Combining Synthetic and Theoretical Studies
The most rapid and insightful progress will be achieved by integrating the research avenues described above. A synergistic approach, where computational predictions guide synthetic efforts and experimental results validate and refine theoretical models, is the future of chemical research.
This integrated strategy would involve:
Using DFT and other computational methods to screen potential synthetic pathways and catalyst systems before attempting them in the lab. researchgate.net
Predicting the electronic and photophysical properties of hypothetical derivatives to identify the most promising candidates for specific materials science applications.
Employing experimental characterization (e.g., X-ray crystallography, spectroscopy) to validate computational predictions of molecular structure and properties. researchgate.net
Combining experimental reactivity studies with mechanistic calculations to build a comprehensive understanding of the compound's chemical behavior. This combined approach has been successfully used to explore the physicochemical and biological perspectives of other novel thiophene-containing complexes. nih.gov
By pursuing these future directions, the scientific community can fully explore the potential of this compound, transforming it from a simple chemical entity into a valuable platform for innovation in synthesis, medicine, and materials science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-amino-5-thiophen-2-ylbenzoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including condensation and cyclization. Key parameters include temperature control (e.g., maintaining 0–5°C for diazo compound stability) and solvent selection (e.g., dichloromethane for intermediate purification). Safety protocols must address reactive intermediates like diazo compounds, which require inert atmospheres and avoidance of mechanical stress .
- Optimization : Differential scanning calorimetry (DSC) can assess decomposition thresholds (e.g., stability up to 140°C for related sulfonium salts), guiding scale-up conditions .
Q. How can crystallographic data for this compound be obtained and analyzed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure solution and refinement, leveraging intensity data and space group determination . Mercury CSD facilitates visualization of packing motifs and intermolecular interactions (e.g., hydrogen bonds involving the amino and ester groups) .
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to confirm accuracy .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use explosion-proof equipment for diazo intermediates, and conduct hazard assessments for reagents like triflic anhydride. Personal protective equipment (PPE) must include chemical-resistant gloves and fume hoods .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Assign thiophene protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm) using - and -NMR.
- FT-IR : Identify amine N–H stretches (~3350 cm) and ester C=O (~1720 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
- Methodology : Apply gradient-corrected functionals (e.g., Becke’s exchange-correlation functional) to calculate HOMO/LUMO energies and predict reactivity. Validate against experimental UV-Vis spectra .
- Case Study : Compare calculated vs. experimental dipole moments to assess solvent effects .
Q. How should researchers resolve contradictions in reported biological activity data for similar thiophene derivatives?
- Methodology :
- Statistical Analysis : Use ANOVA to compare IC values across studies.
- Molecular Docking : Simulate binding affinities with target proteins (e.g., cyclooxygenase) to validate hypothesized mechanisms .
- Meta-Analysis : Correlate structural variations (e.g., substituent effects) with activity trends .
Q. What strategies improve the stability of reactive intermediates during synthesis?
- Methodology :
- Stabilization : Use low-temperature (-78°C) conditions for diazo intermediates and avoid prolonged storage.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures minimizes decomposition .
Q. How can intermolecular interactions in the crystal lattice influence material properties?
- Methodology : Analyze Hirshfeld surfaces to quantify π-π stacking (thiophene/benzene rings) and hydrogen-bond networks. Compare with related benzimidazole derivatives to identify packing trends .
Q. What experimental and computational approaches validate tautomeric forms of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
